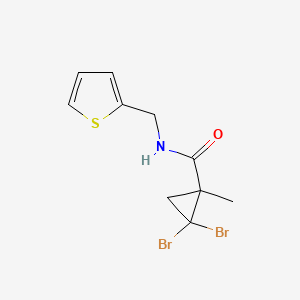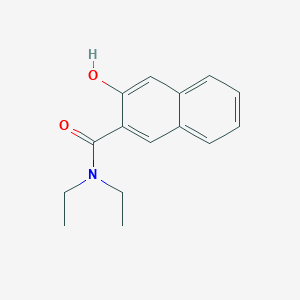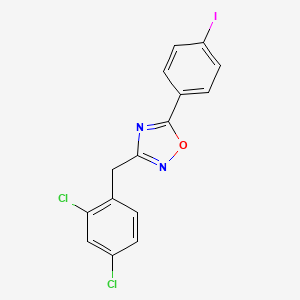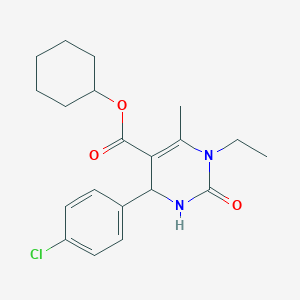![molecular formula C18H20N2OS B4989633 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4989633.png)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide, also known as JDTic, is a kappa opioid receptor antagonist. It was first synthesized in 2005 by researchers at the University of Michigan and has since been studied for its potential therapeutic applications.
作用機序
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide works by blocking the activity of the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. By blocking this receptor, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide reduces the rewarding effects of drugs of abuse and reduces sensitivity to pain.
Biochemical and Physiological Effects:
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the rewarding effects of drugs of abuse, reduce sensitivity to pain, and have antidepressant effects. In addition, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide has been shown to have a low potential for abuse and addiction, making it a potentially useful therapeutic agent.
実験室実験の利点と制限
One advantage of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide is that it has been shown to have a low potential for abuse and addiction, making it a safer alternative to other drugs of abuse. In addition, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide has been shown to have a long half-life, which makes it easier to study in animal models. However, one limitation of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide is that it is a relatively new drug and has not been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
将来の方向性
There are a number of potential future directions for research on N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide. One area of interest is the potential use of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide in the treatment of other types of addiction, such as alcohol or nicotine addiction. In addition, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide may be useful in the treatment of chronic pain, as it has been shown to reduce sensitivity to pain in animal models. Finally, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide may be useful in the treatment of depression, as it has been shown to have antidepressant effects in animal models.
合成法
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide is synthesized through a multi-step process that involves the reaction of 4-methylthiophenol with 2-bromo-1-(4-methylphenyl)ethanone to form 4-(4-methylphenyl)-1,3-thiazole-2-thiol. This intermediate is then reacted with bicyclo[2.2.1]heptan-2-one to form the final product, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide.
科学的研究の応用
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide has been studied for its potential therapeutic applications in a variety of areas, including addiction, depression, and pain management. It has shown promise as a treatment for cocaine addiction, as it blocks the rewarding effects of the drug and reduces the likelihood of relapse. In addition, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide has been shown to have antidepressant effects in animal models, suggesting that it may be useful in the treatment of depression. Finally, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide has been studied for its potential use in pain management, as it has been shown to reduce sensitivity to pain in animal models.
特性
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-11-2-5-13(6-3-11)16-10-22-18(19-16)20-17(21)15-9-12-4-7-14(15)8-12/h2-3,5-6,10,12,14-15H,4,7-9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYHPPVVTBTTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC4CCC3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4989554.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B4989555.png)




![3-(1,3-benzodioxol-5-yl)-5-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4989607.png)
![N,3,6,7-tetramethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4989615.png)
![3-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B4989622.png)

![dimethyl 4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibenzoate](/img/structure/B4989642.png)
![2-[{2-[2-(2-isopropoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B4989645.png)

